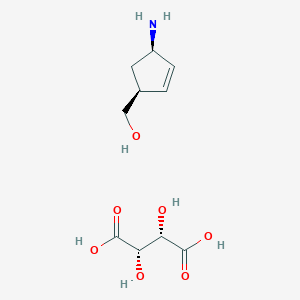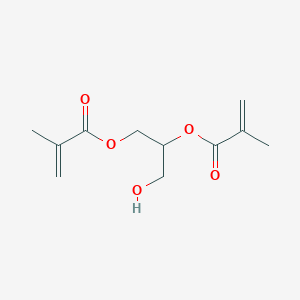
Glycerol 1,2-dimethacrylate
描述
Glycerol 1,2-dimethacrylate is an organic compound with the molecular formula C11H16O5. It is a dimethacrylate ester derived from glycerol and methacrylic acid. This compound is known for its use in the synthesis of polymers and copolymers, particularly in the field of photopolymerization. This compound is valued for its ability to form cross-linked polymer networks, which enhance the mechanical strength and durability of the resulting materials .
准备方法
Synthetic Routes and Reaction Conditions: Glycerol 1,2-dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. Continuous reactors and efficient separation techniques are employed to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions: Glycerol 1,2-dimethacrylate primarily undergoes polymerization reactions, particularly free radical polymerization. It can also participate in copolymerization with other monomers to form various polymeric materials .
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the free radical polymerization of this compound.
Copolymerization: this compound can be copolymerized with other monomers such as styrene, methyl methacrylate, or acrylates to form copolymers with tailored properties.
Major Products Formed: The primary products formed from the polymerization of this compound are cross-linked polymer networks. These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various applications .
科学研究应用
Glycerol 1,2-dimethacrylate has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of glycerol 1,2-dimethacrylate primarily involves its ability to undergo free radical polymerization. The methacrylate groups in the compound react with free radicals generated by initiators, leading to the formation of polymer chains. These chains further cross-link to form a three-dimensional network, imparting desirable properties to the resulting polymer .
相似化合物的比较
Glycerol 1,2-dimethacrylate can be compared with other dimethacrylate compounds such as:
Ethylene glycol dimethacrylate (EGDMA): Both compounds are used as cross-linking agents in polymerization reactions.
Triethylene glycol dimethacrylate (TEGDMA): Similar to this compound, TEGDMA is used in dental materials.
Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is another commonly used dimethacrylate in dental composites.
属性
IUPAC Name |
[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBKKFLJMFCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B25131.png)
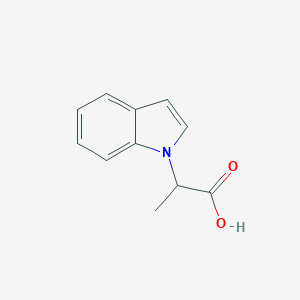
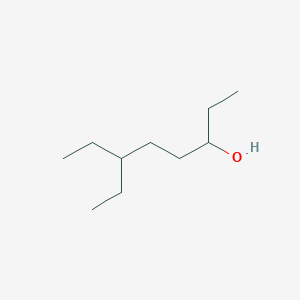

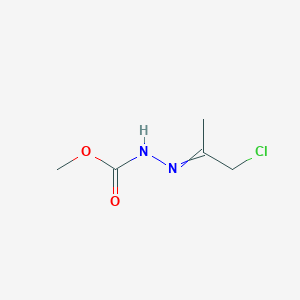
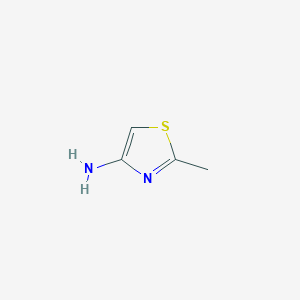
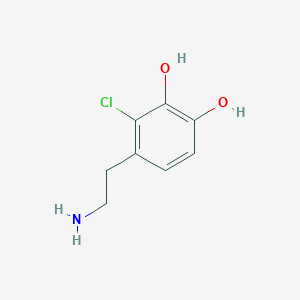

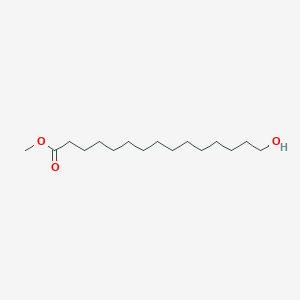
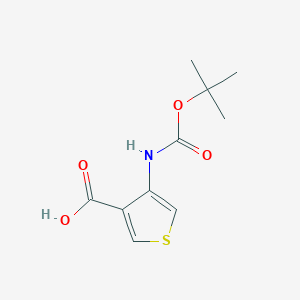
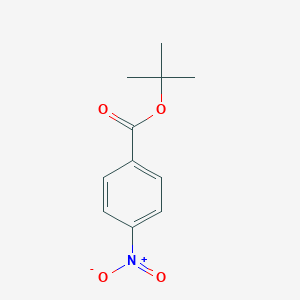
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
